molecular formula C9H12N2O2S B3234795 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide CAS No. 1353981-60-8

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide

Cat. No. B3234795
CAS RN: 1353981-60-8
M. Wt: 212.27 g/mol
InChI Key: KRDYOJWNHKKWMR-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide, also known as MTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MTA is a thioamide derivative of glycine and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide acts as an inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a key role in the regulation of methylation reactions in cells. By inhibiting SAHH, this compound can alter the levels of S-adenosylmethionine (SAM), a key methyl donor in cells, and thus affect the methylation status of various cellular components such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and alter the expression of various genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that this compound can protect against neurodegeneration, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide in lab experiments is its specificity for SAHH inhibition, which allows for the selective alteration of cellular methylation status. However, one limitation is that this compound can also inhibit other enzymes that use SAM as a substrate, which can lead to off-target effects.

Future Directions

There are several future directions for research on 2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for SAHH inhibition. Another area of interest is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's effects on cellular processes such as DNA methylation and gene expression.

Scientific Research Applications

2-Amino-N-methyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to have anti-tumor effects and has been studied for its potential use in chemotherapy. In drug development, this compound has been studied as a potential candidate for drug delivery systems.

properties

IUPAC Name

2-amino-N-methyl-N-(2-oxo-2-thiophen-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-11(9(13)5-10)6-7(12)8-3-2-4-14-8/h2-4H,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDYOJWNHKKWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=CC=CS1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198344
Record name Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353981-60-8
Record name Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353981-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-methyl-N-[2-oxo-2-(2-thienyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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